molecular formula C15H16F3NO2 B2724176 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide CAS No. 1421483-83-1

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide

Cat. No.: B2724176
CAS No.: 1421483-83-1
M. Wt: 299.293
InChI Key: BMLBIENJUMZTEW-UHFFFAOYSA-N
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Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide is a synthetic butyramide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a but-2-yn-1-yl linker connecting a butyramide group to a 3-(trifluoromethyl)phenoxy moiety, a structural configuration designed to enhance bioavailability and target specificity. Butyramide derivatives have demonstrated substantial research potential as prodrugs or direct agents in dermatological applications, with studies showing related compounds like N-(1-Carbamoyl-2-phenyl-ethyl) Butyramide (FBA) significantly enhancing keratinocyte proliferation, improving skin barrier function by increasing tight junction proteins, promoting expression of differentiation markers, and accelerating wound closure . The trifluoromethyl group incorporated into the compound's structure enhances its metabolic stability and membrane permeability, characteristics valuable for structure-activity relationship studies. Butyramide compounds are classified as fatty amides and have shown interactions with various biological targets, though the specific mechanism of action for this derivative requires further investigation . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety profiling before experimental use.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-2-6-14(20)19-9-3-4-10-21-13-8-5-7-12(11-13)15(16,17)18/h5,7-8,11H,2,6,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLBIENJUMZTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates and Their Synthetic Routes

Intermediate 1: 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-ol
This alcohol serves as a precursor to the target amine. A Sonogashira coupling between 3-(trifluoromethyl)phenyl iodide and but-3-yn-1-ol under palladium catalysis achieves the phenoxy-alkyne framework. Optimized conditions from employ PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and triethylamine in tetrahydrofuran at 60°C, yielding the propargyl ether in 78% efficiency.

Intermediate 2: 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine
Conversion of the hydroxyl group to an amine is achieved via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazine deprotection. Alternatively, direct substitution of a mesylated intermediate with aqueous ammonia at 80°C provides the amine in 65% yield.

Detailed Synthetic Protocols

Sonogashira Coupling for Phenoxy-Alkyne Formation

The Sonogashira reaction is pivotal for constructing the carbon-carbon triple bond between the aryl and alkyne fragments. Adapted from, the protocol involves:

  • Reagents :

    • 3-(Trifluoromethyl)phenyl iodide (1.0 equiv)
    • But-3-yn-1-ol (1.2 equiv)
    • PdCl₂(PPh₃)₂ (5 mol%)
    • CuI (10 mol%)
    • Triethylamine (3.0 equiv)
    • Tetrahydrofuran (0.2 M)
  • Procedure :

    • Degas the mixture under nitrogen for 20 minutes.
    • Heat at 60°C for 12 hours.
    • Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 78%.

Mesylation and Amine Substitution

The hydroxyl group of 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ol is converted to a mesylate to facilitate nucleophilic displacement:

  • Reagents :

    • Methanesulfonyl chloride (1.5 equiv)
    • Triethylamine (2.0 equiv)
    • Dichloromethane (0.1 M)
  • Procedure :

    • Cool the solution to 0°C, add methanesulfonyl chloride dropwise.
    • Stir at room temperature for 2 hours.
    • Wash with brine, dry over Na₂SO₄, and concentrate.

The mesylate is then reacted with ammonium hydroxide (28% in water) at 80°C for 6 hours to yield 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine.

Acylation with Butyryl Chloride

The final step involves amidation of the amine intermediate:

  • Reagents :

    • 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine (1.0 equiv)
    • Butyryl chloride (1.1 equiv)
    • Pyridine (1.5 equiv)
    • Dichloromethane (0.1 M)
  • Procedure :

    • Add butyryl chloride to a cooled (0°C) solution of the amine and pyridine.
    • Stir at room temperature for 4 hours.
    • Extract with HCl (1 M), dry, and purify via recrystallization from ethanol/water.

Yield : 85%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Key Step Catalyst/Reagents Yield (%) Scalability Reference
Sonogashira Coupling Alkyne Formation PdCl₂(PPh₃)₂, CuI 78 High
Mitsunobu Reaction Hydroxy to Amine DEAD, PPh₃ 60 Moderate
Direct Ammonia Substitution Mesylate Displacement NH₄OH 65 High
Acylation Amide Formation Butyryl Chloride 85 High

Challenges and Optimization Strategies

  • Alkyne Stability : The propargyl ether is prone to polymerization under acidic conditions. Use of inert atmospheres and low temperatures during Sonogashira coupling mitigates this.
  • Regioselectivity in Substitution : Competing elimination reactions during amine formation are minimized by employing aqueous ammonia in polar aprotic solvents.
  • Purification : Silica gel chromatography proves effective for intermediates, while recrystallization is optimal for the final amide.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Amide Derivatives

Compounds 5a–5d from Molecules (2013) illustrate how alkyl chain length on the amide group influences physicochemical properties (Table 1). The target compound’s butyramide group (C4 chain) can be compared to these derivatives:

Table 1: Impact of Alkyl Chain Length on Amide Derivatives
Compound Alkyl Chain Melting Point (°C) Yield (%) Key Structural Features Application Reference
Target Compound Butyramide Not reported Not reported 3-(Trifluoromethyl)phenoxy, but-2-yn-1-yl Potential agrochemical/pharmaceutical
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Butyramide 180–182 51.0 Sulfamoylphenyl, tetrahydrofuran Pharmaceutical intermediate
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d) Heptanamide 143–144 45.4 Sulfamoylphenyl, tetrahydrofuran Pharmaceutical intermediate

Key Observations :

  • Melting Points : Longer alkyl chains (e.g., heptanamide in 5d ) reduce melting points compared to shorter chains (butyramide in 5a ), likely due to decreased crystallinity from increased flexibility.
  • Synthesis Yields : Moderate yields (45–51%) suggest steric or solubility challenges during acylation reactions. The target compound’s alkyne spacer may further complicate synthesis efficiency.

Trifluoromethylphenoxy-Containing Analogues

The trifluoromethylphenoxy group is a critical functional group in agrochemicals. For example:

Table 2: Comparison with Trifluoromethylphenoxy Derivatives
Compound Core Structure Substituents Application Reference
Target Compound Butyramide 3-(Trifluoromethyl)phenoxy, but-2-yn-1-yl Undisclosed (likely herbicidal)
Diflufenican Pyridinecarboxamide 3-(Trifluoromethyl)phenoxy, 2,4-difluorophenyl Herbicide

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group enhances stability and binding affinity to biological targets (e.g., inhibition of carotenoid biosynthesis in diflufenican) .

Aromatic Amides in Pharmaceutical Chemistry

Patent-derived compounds (e.g., Example 49 in ) highlight the role of fluorinated amides in drug design:

Key Observations :

  • Fluorine Substitution : Fluorine atoms improve bioavailability and metabolic resistance. The target compound’s trifluoromethyl group may offer similar advantages.
  • Synthetic Challenges : Low yields (e.g., 22% for Example 49) are common in complex amide syntheses, suggesting the target compound’s preparation may require optimized conditions.

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide is a compound that exhibits significant biological activity due to its unique molecular structure, which includes a trifluoromethyl group and a butyne linkage. This article explores the compound's synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C13H12F3NO2C_{13}H_{12}F_3NO_2, with a molecular weight of approximately 271.23 g/mol. The trifluoromethyl group enhances the compound's electrophilic character, influencing its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Phenoxy Intermediate : The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.
  • Coupling Reaction : The phenoxy intermediate is coupled with a but-2-yn-1-yl halide under basic conditions.
  • Amidation : The final step involves amidation with butyric acid or its derivatives to yield the desired compound.

This compound interacts with various molecular targets, potentially inhibiting specific enzymes or binding to receptors. The trifluoromethyl group enhances the compound's ability to interact with biological molecules, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of glucuronidase, an enzyme implicated in various pathological conditions. Inhibitors of this enzyme can have therapeutic applications in treating diseases related to glucuronidase activity.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundTrifluoromethyl group, butyne linkageInhibitor of glucuronidase
N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamideEthyl instead of butynylPotential agrochemical applications
N-(4-chlorophenyl)-thiophene-2-sulfonamideChlorine substituentKnown for antimicrobial properties

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of compounds similar to this compound. For instance:

  • Antimicrobial Properties : Compounds containing similar trifluoromethyl groups have shown enhanced antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
  • Anti-inflammatory Effects : Research has indicated that related compounds can modulate inflammatory pathways, providing a basis for exploring anti-inflammatory applications for this compound.

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